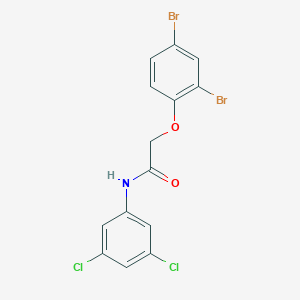![molecular formula C23H19ClN2O3S2 B322316 3-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B322316.png)
3-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a chloro group, a sulfonyl group, and a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chloro, sulfonyl, and carboxamide groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide include:
N-(4-sulfamoylphenyl)benzothiophene-2-carboxamide: A compound with a similar benzothiophene core and sulfonyl group.
4-chloro-N-(2,4-dimethylphenyl)benzothiophene-2-carboxamide: A compound with a similar chloro and carboxamide substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement on the benzothiophene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C23H19ClN2O3S2 |
|---|---|
Poids moléculaire |
471 g/mol |
Nom IUPAC |
3-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H19ClN2O3S2/c1-14-7-12-19(15(2)13-14)26-31(28,29)17-10-8-16(9-11-17)25-23(27)22-21(24)18-5-3-4-6-20(18)30-22/h3-13,26H,1-2H3,(H,25,27) |
Clé InChI |
BDLOWWRXZCRFSR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dibromophenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B322238.png)
![2-(2,4-dibromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322241.png)

![N'-[(2-methoxyphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B322244.png)
![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B322245.png)
![2-(2,4-dibromophenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B322246.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B322247.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide](/img/structure/B322248.png)
![N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322250.png)
![4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B322251.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322254.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B322256.png)
![2-(2-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B322257.png)
